Cas no 1864494-88-1 (N-(2-hydroxyethyl)-1,1-dioxo-1λ⁶-thietane-3-sulfonamide)

N-(2-hydroxyethyl)-1,1-dioxo-1λ⁶-thietane-3-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-(2-Hydroxyethyl)thietane-3-sulfonamide 1,1-dioxide
- N-(2-hydroxyethyl)-1,1-dioxo-1λ⁶-thietane-3-sulfonamide
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- インチ: 1S/C5H11NO5S2/c7-2-1-6-13(10,11)5-3-12(8,9)4-5/h5-7H,1-4H2
- InChIKey: WTYCLYYZAGRHFV-UHFFFAOYSA-N
- ほほえんだ: S1(CC(C1)S(NCCO)(=O)=O)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 347
- 疎水性パラメータ計算基準値(XlogP): -2.1
- トポロジー分子極性表面積: 117
N-(2-hydroxyethyl)-1,1-dioxo-1λ⁶-thietane-3-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3001-100 MG |
N-(2-hydroxyethyl)-1,1-dioxo-1λ⁶-thietane-3-sulfonamide |
1864494-88-1 | 95% | 100MG |
¥ 1,280.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3001-250MG |
N-(2-hydroxyethyl)-1,1-dioxo-1λ?-thietane-3-sulfonamide |
1864494-88-1 | 95% | 250MG |
¥ 2,052.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3001-500MG |
N-(2-hydroxyethyl)-1,1-dioxo-1λ?-thietane-3-sulfonamide |
1864494-88-1 | 95% | 500MG |
¥ 3,418.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3001-500 MG |
N-(2-hydroxyethyl)-1,1-dioxo-1λ⁶-thietane-3-sulfonamide |
1864494-88-1 | 95% | 500MG |
¥ 3,418.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3001-1 G |
N-(2-hydroxyethyl)-1,1-dioxo-1λ⁶-thietane-3-sulfonamide |
1864494-88-1 | 95% | 1g |
¥ 5,121.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3001-500.0mg |
N-(2-hydroxyethyl)-1,1-dioxo-1λ⁶-thietane-3-sulfonamide |
1864494-88-1 | 95% | 500.0mg |
¥3419.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3001-10G |
N-(2-hydroxyethyl)-1,1-dioxo-1λ?-thietane-3-sulfonamide |
1864494-88-1 | 95% | 10g |
¥ 25,608.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3001-10 G |
N-(2-hydroxyethyl)-1,1-dioxo-1λ⁶-thietane-3-sulfonamide |
1864494-88-1 | 95% | 10g |
¥ 25,608.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3001-5G |
N-(2-hydroxyethyl)-1,1-dioxo-1λ?-thietane-3-sulfonamide |
1864494-88-1 | 95% | 5g |
¥ 15,364.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3001-1G |
N-(2-hydroxyethyl)-1,1-dioxo-1λ?-thietane-3-sulfonamide |
1864494-88-1 | 95% | 1g |
¥ 5,121.00 | 2023-04-14 |
N-(2-hydroxyethyl)-1,1-dioxo-1λ⁶-thietane-3-sulfonamide 関連文献
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
N-(2-hydroxyethyl)-1,1-dioxo-1λ⁶-thietane-3-sulfonamideに関する追加情報
Professional Introduction to N-(2-hydroxyethyl)-1,1-dioxo-1λ⁶-thietane-3-sulfonamide (CAS No. 1864494-88-1)
N-(2-hydroxyethyl)-1,1-dioxo-1λ⁶-thietane-3-sulfonamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1864494-88-1, belongs to a class of heterocyclic sulfonamides that exhibit promising biological activities. The unique structural features of this molecule, including its 1λ⁶-thietane core and the presence of both hydroxyl and sulfonamide functional groups, make it a versatile candidate for further exploration in medicinal chemistry.
The compound's molecular structure is characterized by a thietane ring system, which is a five-membered heterocycle containing sulfur and oxygen atoms. This structural motif is known to contribute to the stability and reactivity of the molecule, making it an attractive scaffold for drug design. The presence of the 1,1-dioxo group further enhances its potential as a bioactive entity by introducing electrophilic centers that can interact with biological targets.
In recent years, there has been a growing interest in sulfonamide derivatives due to their wide range of biological activities. Sulfonamides are well-known for their antimicrobial, anti-inflammatory, and anticancer properties. The addition of a hydroxyl group in N-(2-hydroxyethyl)-1,1-dioxo-1λ⁶-thietane-3-sulfonamide introduces an additional layer of functionality that can influence its pharmacokinetic and pharmacodynamic properties. This modification allows for potential interactions with hydrophobic or polar regions of biological targets, thereby enhancing binding affinity and specificity.
One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Current research suggests that sulfonamide derivatives can modulate enzyme activity and receptor binding, making them valuable candidates for therapeutic intervention. For instance, studies have shown that compounds with similar structural motifs can inhibit the activity of enzymes involved in metabolic pathways associated with cancer progression. The N-(2-hydroxyethyl) moiety in this compound may also contribute to its solubility and bioavailability, which are critical factors in drug development.
The synthesis of N-(2-hydroxyethyl)-1,1-dioxo-1λ⁶-thietane-3-sulfonamide involves a multi-step process that requires precise control over reaction conditions. The thietane ring system is typically constructed through cyclization reactions involving sulfur-containing precursors. The introduction of the sulfonamide group follows subsequent functionalization steps, often involving nucleophilic substitution reactions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity.
Evaluation of the compound's biological activity has been conducted using both in vitro and in vivo models. Preliminary studies have demonstrated promising results in terms of cytotoxicity against certain cancer cell lines. The ability of the compound to induce apoptosis or inhibit proliferation suggests its potential as an anticancer agent. Additionally, its interaction with specific enzymes has been investigated, revealing possible applications in treating inflammatory diseases.
The pharmacokinetic profile of N-(2-hydroxyethyl)-1,1-dioxo-1λ⁶-thietane-3-sulfonamide is another area of interest. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a crucial role in determining the compound's efficacy and safety. Research indicates that modifications to the molecular structure can significantly impact these parameters. For example, the presence of the hydroxyl group may enhance binding to plasma proteins, affecting distribution and clearance rates.
In conclusion, N-(2-hydroxyethyl)-1,1-dioxo-1λ⁶-thietane-3-sulfonamide (CAS No. 1864494-88-1) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive scaffold for drug development. Ongoing studies aim to optimize its synthesis and evaluate its therapeutic potential in various disease models. As research progresses, this compound may contribute significantly to advancements in medicinal chemistry and drug discovery.
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